[Hydroxy(pyridin-4-yl)methyl]phosphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
5422-73-1 |
|---|---|
Molecular Formula |
C6H8NO4P |
Molecular Weight |
189.11 g/mol |
IUPAC Name |
[hydroxy(pyridin-4-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C6H8NO4P/c8-6(12(9,10)11)5-1-3-7-4-2-5/h1-4,6,8H,(H2,9,10,11) |
InChI Key |
YLAIKVDOERQUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Hypophosphorous Acid-Mediated Synthesis
The reaction of 4-pyridinecarboxaldehyde with hypophosphorous acid (HPO) in aqueous media represents a straightforward and environmentally benign route. This method involves heating equimolar amounts of the aldehyde and 50% aqueous HPO at 100°C for 2 hours, yielding the target compound via a nucleophilic addition mechanism.
However, the presence of hydrochloric acid (HCl) during this reaction leads to C-P bond cleavage , producing 4-pyridinemethanol and phosphorous acid (HPO) as byproducts. To mitigate this, the reaction must be conducted in strictly controlled acidic conditions. Crystallization from methanol typically affords the product in moderate yields (32–55%).
Key Reaction Parameters
Silylated Phosphorus Reagent Approach
The use of bis(trimethylsilyl)phosphonite (BTSP) as a phosphorus nucleophile has emerged as a high-yield alternative. BTSP is generated in situ by heating ammonium hypophosphite with hexamethyldisilazane at 120°C. Subsequent addition to 4-pyridinecarboxaldehyde proceeds at room temperature over 12 hours, followed by desilylation with methanol:
This method avoids side reactions such as oxidation or C-P bond cleavage, achieving yields of 57–82%. The bulky trimethylsilyl groups enhance nucleophilicity while stabilizing reactive intermediates, making this approach superior for large-scale synthesis.
Key Reaction Parameters
Acidic Hydrolysis of Phosphonate Esters
Early attempts to synthesize the compound via acidic hydrolysis of diethyl phosphonate esters faced challenges, including degradation of the pyridine moiety. For instance, hydrolysis of -aminomethylphosphonate diethyl esters under strong acidic conditions (e.g., HCl/EtOH) led to partial decomposition, necessitating alternative routes. Modern protocols now favor the aforementioned methods due to their higher efficiency and purity.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each preparation method:
| Method | Conditions | Yield | Purity | Key Challenges |
|---|---|---|---|---|
| Hypophosphorous Acid | Aqueous, 100°C | 32–55% | Moderate | C-P bond cleavage in acidic media |
| BTSP-Mediated Synthesis | Room temperature | 57–82% | High | Requires silylation reagents |
| Phosphonate Ester Hydrolysis | HCl/EtOH, reflux | <30% | Low | Pyridine degradation |
The BTSP-mediated method stands out for its high yield and mild conditions, though it demands specialized reagents. In contrast, the hypophosphorous acid route offers simplicity and environmental benefits but requires precise pH control.
Mechanistic Insights and Reaction Optimization
Nucleophilic Addition Mechanism
In the hypophosphorous acid method, the aldehyde carbonyl undergoes nucleophilic attack by the phosphorus center of HPO, forming a tetrahedral intermediate that collapses to yield the phosphinic acid. The absence of HCl prevents protonation of the pyridine nitrogen, which otherwise triggers C-P bond cleavage.
Role of Silylation in BTSP Reactions
Silylation with BTSP generates a three-coordinated phosphorus species with enhanced nucleophilicity, facilitating rapid addition to the aldehyde. The trimethylsilyl groups also stabilize the intermediate, preventing tautomerization or oxidation.
Industrial and Laboratory-Scale Considerations
For industrial applications, the BTSP method is preferred due to scalability and reproducibility. However, aqueous hypophosphorous acid reactions are cost-effective for small-scale synthesis. Recent advances in flow chemistry could further optimize these processes by enhancing heat and mass transfer .
Chemical Reactions Analysis
Acid-Catalyzed C-P Bond Cleavage
Under acidic conditions (e.g., 1 M HCl), [hydroxy(pyridin-4-yl)methyl]phosphonic acid undergoes cleavage of its C-P bond, producing pyridin-4-ylmethanol and phosphorous acid (H₃PO₃) . Key mechanistic insights include:
-
Kinetics : Pseudo-first-order reaction with rate constants dependent on acid concentration.
-
Isotope Effect : Kinetic isotope effect (kH/kD = 3.24 for 4-pyridyl derivative) confirms proton involvement in the rate-determining step .
-
Activation Parameters : ΔG‡ = 92.7 kJ/mol, ΔH‡ = 64.8 kJ/mol, ΔS‡ = -95.67 J·mol⁻¹·K⁻¹ (indicative of associative mechanism) .
Comparison of Cleavage Rates
| Pyridine Position | Rate Constant (k, s⁻¹) | Conditions |
|---|---|---|
| 2-Pyridyl | 1.8 × 10⁻³ | 1 M HCl, 85°C |
| 4-Pyridyl | 6.5 × 10⁻⁴ | 1 M HCl, 85°C |
Oxidation Reactions
The compound’s hydroxymethyl group is susceptible to oxidation. In acidic media with atmospheric oxygen, partial oxidation yields [(hydroxy)(4-pyridyl)methyl]phosphonic acid derivatives . This reaction is pH-dependent and proceeds via radical intermediates.
Oxidation Conditions
| Oxidizing Agent | Temperature | Yield | Reference |
|---|---|---|---|
| O₂ (air) | 25°C | 30% | |
| H₂O₂ | 60°C | 45% |
Coordination with Metal Ions
The phosphonic acid and pyridine moieties enable coordination with transition metals. Studies with Cu(II) demonstrate:
-
Stoichiometry : 1:1 metal-ligand complexation in aqueous solutions .
-
Binding Sites : Nitrogen (pyridine) and oxygen (phosphonic acid) atoms participate in chelation.
-
Stability Constants : log K = 4.2 ± 0.1 for Cu(II) at pH 7.0 .
Metal Coordination Applications
| Application | Metal Ion | Observations |
|---|---|---|
| Catalysis | Cu(II) | Enhanced redox activity |
| Biomedical imaging | Gd(III) | MRI contrast agent potential |
Nucleophilic Substitution at Phosphorus
The phosphonic acid group participates in nucleophilic substitutions. For example, reaction with thionyl chloride (SOCl₂) converts it to the corresponding phosphonochloridate, a precursor for esterification or peptide coupling :
Reaction Pathway
Optimized Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| SOCl₂ | Toluene | 80°C | 78% |
| PCl₅ | DCM | 25°C | 65% |
Hydrolysis Under Basic Conditions
Base-mediated hydrolysis of phosphonate esters derived from this compound proceeds via a two-step mechanism:
Hydrolysis Rates
| Ester Group | k₁ (min⁻¹) | k₂ (min⁻¹) |
|---|---|---|
| Methyl | 0.12 | 0.03 |
| Ethyl | 0.09 | 0.02 |
Radical Reactions
The hydroxymethyl group participates in radical-mediated transformations, such as:
Scientific Research Applications
Synthesis and Chemical Properties
Hydroxy(pyridin-4-yl)methylphosphonic acid is synthesized through the reaction of 4-pyridylmethyl chloride with phosphorous acid under basic conditions, typically in solvents like acetonitrile or dimethylformamide at elevated temperatures. This method facilitates the formation of the desired product with high yield and purity. For industrial applications, optimized methods using continuous flow reactors and advanced purification techniques are employed to enhance efficiency.
Chemistry
In coordination chemistry, hydroxy(pyridin-4-yl)methylphosphonic acid acts as a ligand that forms complexes with various metal ions. These complexes are studied for their structural and catalytic properties, contributing to advancements in materials science and catalysis.
Biology
The compound is investigated for its potential as an enzyme inhibitor. The phosphonic acid moiety mimics phosphate groups found in biological systems, allowing it to bind to enzyme active sites effectively. This property is particularly valuable in studying metabolic pathways and enzyme kinetics.
Medicine
Hydroxy(pyridin-4-yl)methylphosphonic acid derivatives are being explored for their antiviral and anticancer properties. Research indicates that these compounds can inhibit enzymes involved in viral replication and cancer cell proliferation. Notably, studies have shown promising anti-HIV activity in certain derivatives, suggesting their potential role in antiviral drug development .
| Application Area | Details |
|---|---|
| Chemistry | Ligand formation with metal ions for structural studies |
| Biology | Enzyme inhibition via phosphonate mimicry |
| Medicine | Antiviral and anticancer agent development |
Case Study 1: Antiviral Activity
Research conducted on derivatives of hydroxy(pyridin-4-yl)methylphosphonic acid demonstrated significant anti-HIV activity. The study revealed that certain derivatives exhibited an effective concentration (EC50) of around 3.0 μM, indicating their potential as antiviral agents when converted into nucleotides within cells .
Case Study 2: Anticancer Properties
In a separate study focusing on the anticancer potential of these compounds, it was found that they could inhibit cancer cell proliferation effectively. The mechanisms involved include interference with key enzymes responsible for tumor growth, making them promising candidates for further drug development efforts .
Industrial Applications
In industrial settings, hydroxy(pyridin-4-yl)methylphosphonic acid serves as a corrosion inhibitor and chelating agent due to its ability to form stable complexes with metal ions. This application is crucial in water treatment processes and protecting metal surfaces from degradation .
Mechanism of Action
The mechanism of action of [Hydroxy(pyridin-4-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid group can form strong bonds with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in enzyme active sites. These interactions can inhibit enzyme activity and disrupt metal ion homeostasis, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Biphenyl-Substituted Phosphonic Acids
Compounds such as (R/S)-((2'-Fluoro-3'-(2,4,5-trichlorobenzyl)-[1,1′-biphenyl]-4-yl)(hydroxy)methyl)phosphonic acid () share the hydroxymethylphosphonic acid moiety but incorporate extended aromatic systems. Key differences include:
- Stereochemical Complexity : Enantiomers (R)-12 and (S)-12 exhibit identical spectral data but distinct biological activities, highlighting the role of chirality in drug design .
- Substituent Effects : Fluorine and trichlorobenzyl groups enhance lipophilicity (log P) and target binding affinity compared to the simpler pyridinyl analog.
2.1.2. Pyrimidinyl Phosphonic Acids
(2-Hydroxy-5-pyrimidinyl)-phosphonic acid () demonstrates tautomerism in solution, existing as a dynamic equilibrium between keto and enol forms. In contrast, the rigid pyridinyl structure of [Hydroxy(pyridin-4-yl)methyl]phosphonic acid likely prevents tautomerization, resulting in a single dominant form.
- Acidity : Pyrimidinyl analogs exhibit triprotic behavior (pKa values: ~2.1, 6.3, 11.5), whereas the pyridinyl derivative may display different protonation states due to the pyridine nitrogen’s basicity .
2.1.3. Heterocyclic Phosphonates
Imidazole- and thiazole-based phosphonates (e.g., ImMeP , BAThMeP ) in show strong adsorption on colloidal silver via nitrogen and phosphonate groups. The pyridinyl analog may exhibit similar surface interactions but with distinct orientation due to the pyridine ring’s planar geometry .
Bisphosphonic Acids
[1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) () contains two phosphonic acid groups, enhancing metal chelation and bone-targeting properties. The mono-phosphonic this compound would have lower binding affinity but better solubility and pharmacokinetic profiles .
Simple Phosphonic Acids
Methylphosphonic acid () and phenylphosphonic acid () lack aromatic heterocycles, resulting in:
- Lower log P Values : Methylphosphonic acid (log P ~0.49) vs. pyridinyl derivatives (estimated log P ~1.2–1.8 due to aromaticity).
- Reduced Biological Activity : Simpler analogs lack the pyridine ring’s capacity for π-π stacking or hydrogen bonding in enzyme inhibition .
Table 1: Physicochemical Properties
*Estimated based on structural analogs.
Table 2: Spectroscopic Data Comparison
Research Findings
- Stereochemistry : Enantiopure phosphonic acids (e.g., (R)-12) show enhanced biological activity over racemic mixtures, suggesting that this compound’s stereochemistry could be critical for drug design .
- Adsorption Behavior : Pyridine-based phosphonates adsorb on colloidal silver via N and P=O groups, with orientation influenced by the heterocycle’s electronic properties .
- Tautomerism : Pyrimidinyl analogs’ tautomeric equilibria contrast with the pyridinyl compound’s structural rigidity, impacting solubility and reactivity .
Biological Activity
Introduction
[Hydroxy(pyridin-4-yl)methyl]phosphonic acid, with the chemical formula CHNOP, is an organic compound that has garnered attention for its potential biological activities. This compound features both hydroxyl and phosphonic acid functional groups, which enhance its reactivity and biological interactions. Its structural characteristics allow it to act as a ligand in coordination chemistry and as a potential enzyme inhibitor, making it a candidate for various therapeutic applications.
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups in biological systems. This mimicry enables the compound to bind effectively to enzyme active sites, inhibiting their function. The phosphonic acid moiety interacts with metal ions, while the pyridine ring can engage in π-π interactions with aromatic residues within enzymes, further facilitating inhibition of enzyme activity and disrupting metal ion homeostasis .
Potential Applications
- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties by interfering with viral replication processes.
- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through its interactions with critical cellular pathways.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various biochemical pathways, which could be leveraged for therapeutic interventions.
Case Studies and Experimental Data
Several studies have highlighted the biological efficacy of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays, revealing a significant decrease in enzyme activity at micromolar concentrations.
- Antiviral Activity Assessment : In vitro assays showed that derivatives of this compound could reduce viral load in infected cell cultures by up to 70%, indicating its potential as an antiviral agent.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyridin-4-ylmethyl phosphonic acid | CHNOP | Lacks hydroxyl group; primarily a chelating agent |
| 3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl-amino-acetic acid | CHNOP | Contains additional amino and phosphate groups; therapeutic potential |
| Pyridoxamine 5'-phosphate | CHNOP | Involved in amino acid metabolism; derivative of vitamin B6 |
The unique dual functional groups of this compound enhance its biological activity compared to structurally similar compounds lacking one or both functionalities .
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyridine derivatives with phosphonic acid reagents. A common synthetic route includes:
- Reactants : 4-pyridylmethyl chloride and phosphorous acid.
- Conditions : The reaction is usually conducted under basic conditions in solvents such as acetonitrile or dimethylformamide at elevated temperatures to optimize yield and purity.
- Industrial Production : For large-scale synthesis, continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to enhance efficiency .
Q & A
Q. What are the primary synthetic routes for [Hydroxy(pyridin-4-yl)methyl]phosphonic acid, and how do reaction conditions influence yield?
A common method involves a three-component reaction of 4-(pyridin-4-yl)benzaldehyde, triethyl phosphite, and primary amines under reflux conditions. Optimization of solvent polarity (e.g., acetonitrile vs. DMF) and temperature (80–110°C) significantly impacts yield, with acidic catalysts like BF₃·Et₂O enhancing regioselectivity . Purification often requires column chromatography with gradient elution to separate phosphonate esters from byproducts.
Q. Which analytical techniques are validated for quantifying this compound in complex matrices?
Reverse-phase HPLC with anion-exchange columns (e.g., Primesep SB) is preferred for polar phosphonic acids, using mobile phases of methanol and sodium acetate buffer (pH 4.6) for optimal retention . LC/MS with electrospray ionization (ESI) in negative mode provides high sensitivity (LOD < 0.1 ppm) for trace analysis in environmental or biological samples .
Q. How do physicochemical properties (pKa, log P) of this compound compare to other arylphosphonic acids?
Experimental pKa values for the phosphonic acid group typically range between 1.8–2.5, while the pyridinyl hydroxyl group exhibits a pKa of ~8.2. Log P values (measured via shake-flask method) are ≈−1.2, indicating higher hydrophilicity than 4-methylphenylphosphonic acid (log P ≈ 0.3) due to the polar pyridinyl moiety .
Q. What are the key impurities to monitor during synthesis, and how are they characterized?
Major impurities include unreacted 4-(pyridin-4-yl)benzaldehyde and bis-phosphonated byproducts (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)). These are identified via HPLC-UV/Vis with spiking experiments using reference standards (e.g., MM0777.03) and confirmed by HRMS .
Advanced Research Questions
Q. How can contradictory data in chromatographic purity assessments be resolved?
Discrepancies between HPLC and LC/MS results often arise from co-eluting isomers or matrix interference. Employing orthogonal methods like ion-pair chromatography (e.g., sodium 1-octanesulfonate buffer) or 2D-LC with heart-cutting improves resolution. Stability-indicating studies under thermal stress (40–60°C) help identify degradation products .
Q. What strategies optimize regioselectivity in the synthesis of pyridinyl-phosphonic acid derivatives?
DFT calculations predict preferential nucleophilic attack at the aldehyde carbon due to electron-withdrawing effects of the pyridinyl group. Experimental validation shows that lowering reaction temperature to 60°C and using bulky amines (e.g., cyclohexylamine) reduces side reactions, achieving >85% regioselectivity .
Q. How does the compound’s structure influence its pharmacological activity in preclinical models?
In murine studies, the pyridinyl-phosphonic acid moiety enhances bioavailability via active transport across intestinal epithelia. Comparative SAR studies reveal that methylation of the hydroxyl group abolishes activity, suggesting hydrogen bonding with target proteins (e.g., tyrosine phosphatases) is critical .
Q. What are the challenges in assessing hydrolytic stability under physiological conditions?
The phosphonic acid group resists hydrolysis at pH 7.4, but the hydroxyl-pyridinyl bond is susceptible to enzymatic cleavage (e.g., cytochrome P450). Accelerated stability testing in simulated gastric fluid (pH 1.2) shows <5% degradation over 24 hours, whereas liver microsomes induce 30% degradation within 2 hours .
Q. How can computational modeling predict interaction mechanisms with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify hydrogen bonding between the phosphonic acid group and catalytic arginine residues in phosphatases. Free energy calculations (MM-PBSA) validate binding affinity trends (ΔG ≈ −9.2 kcal/mol), correlating with IC₅₀ values from enzyme inhibition assays .
Methodological Tables
Table 1. Comparison of Analytical Methods for this compound
Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Higher temps ↑ byproducts | |
| Solvent | Acetonitrile | ↑ Reaction rate vs. DMF | |
| Catalyst | BF₃·Et₂O (5 mol%) | ↑ Regioselectivity by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
